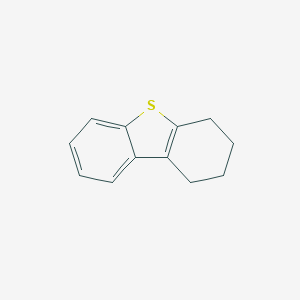

Tetrahydrodibenzothiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydrodibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLPOPNXITXHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168044 | |

| Record name | Dibenzothiophene, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16587-33-0 | |

| Record name | Dibenzothiophene, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzothiophene, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrahydrodibenzothiophene and Its Analogues

Classical and Contemporary Approaches to Tetrahydrodibenzothiophene Synthesis

The synthesis of the 1,2,3,4-tetrahydrodibenzothiophene scaffold can be achieved through several reliable methods, primarily involving the construction of the thiophene (B33073) ring onto a pre-existing cyclohexane (B81311) structure or the partial reduction of a fully aromatic dibenzothiophene (B1670422) molecule.

Cyclization Reactions in this compound Formation

A foundational method for forming the this compound core involves the intramolecular cyclization of an α-arylsulfanyl cyclic ketone. A well-established pathway begins with the condensation of thiophenol and 2-bromocyclohexanone (B1249149) to produce 2-phenylmercaptocyclohexanone. This intermediate is then subjected to a cyclizing agent, which promotes the formation of the fused heterocyclic system.

Historically, strong dehydrating acids have been employed for this purpose. Key cyclization agents include:

Phosphorus pentoxide (P₂O₅) : Heating 2-phenylmercaptocyclohexanone with P₂O₅ is a classic and effective method for inducing cyclization to yield 1,2,3,4-tetrahydrodibenzothiophene. nih.gov

Polyphosphoric acid (PPA) : PPA serves as a powerful catalyst for annulation, or ring-forming, reactions. It has been successfully used in the synthesis of substituted analogues, such as 4,6-dimethyl-1,2,3,4-tetrahydrodibenzothiophene, by promoting the cyclization of the corresponding substituted 2-arylmercaptocyclohexanone intermediate. organic-chemistry.orgbeilstein-journals.org

Reduction Strategies for the Synthesis of this compound Intermediates

Reduction reactions offer an alternative route to this compound, either by removing a functional group from a precursor or by partially saturating the aromatic system of dibenzothiophene (DBT).

One common strategy involves the reduction of a ketone. For instance, 1-keto-1,2,3,4-tetrahydrodibenzothiophene can be reduced to 1,2,3,4-tetrahydrodibenzothiophene via the Clemmensen reduction. nih.gov

Another significant approach is the partial hydrogenation of dibenzothiophene. This reaction is a key step in the hydrodesulfurization (HDS) of crude oil, where this compound (THDBT) is a known intermediate. tandfonline.com In this process, one of the benzene (B151609) rings of DBT is hydrogenated to form the saturated cyclohexane ring of the tetrahydro- product. This transformation is typically carried out under high pressure and temperature using specific catalysts.

Key Catalysts for Hydrogenation of Dibenzothiophene:

Co-Mo/Al₂O₃ : A commercial cobalt-molybdenum catalyst supported on alumina (B75360) is widely used for HDS and is effective in the hydrogenation of DBT to THDBT. uwindsor.caacs.org

Ni-Mo/Al₂O₃ : Nickel-molybdenum (B8610338) catalysts on an alumina support are also employed, often showing high activity for HDS processes. princeton.edu

Ni-Mo-W/Al₂O₃-CeO₂ : More advanced catalysts incorporating tungsten and ceria-modified alumina supports have been developed to enhance hydrogenation functions, facilitating the conversion of DBT to intermediates like THDBT. researchgate.net

The reaction typically proceeds through a hydrogenation (HYD) pathway, where DBT is first converted to THDBT, which can then undergo desulfurization. tandfonline.comresearchgate.net

Multi-Step Synthetic Pathways for this compound and Substituted Derivatives

Comprehensive multi-step syntheses allow for the construction of this compound and its derivatives from basic starting materials. The Tilak synthesis is a prime example of a classical multi-step pathway. nih.govnih.gov A similar strategy has been adapted to produce more complex, substituted analogues. organic-chemistry.orgbeilstein-journals.org

A notable example is the synthesis of 4,6-dimethyl-1,2,3,4-tetrahydrodibenzothiophene, which is an important intermediate in studies of the hydrodesulfurization of sterically hindered dibenzothiophenes. organic-chemistry.orgbeilstein-journals.org

| Target Compound | Step 1: Precursor Synthesis | Step 2: Cyclization/Annulation | Overall Yield | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydrodibenzothiophene | Condensation of thiophenol with 2-bromocyclohexanone to form 2-phenylmercaptocyclohexanone (77% yield). | Cyclization of the intermediate with phosphorus pentoxide (P₂O₅) at 170-180°C (74% yield). | ~52% | nih.gov |

| 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzothiophene | Coupling of 2-bromo-3-methylcyclohexanone (B8553006) with 2-methylbenzenethiol. | Annulation (ring-closure) of the resulting intermediate using polyphosphoric acid (PPA) as a catalyst. | Not specified | organic-chemistry.orgbeilstein-journals.org |

Enantioselective and Stereoselective Synthesis of this compound Derivatives

The synthesis of specific enantiomers or diastereomers of chiral molecules is a significant area of modern organic chemistry, driven by the different biological activities often exhibited by different stereoisomers. acs.org While general strategies for asymmetric synthesis, such as using chiral auxiliaries, chiral catalysts, or biocatalysis, are well-developed for many classes of compounds, their specific application to the synthesis of this compound derivatives is not widely documented in foundational literature. uwindsor.caresearchgate.netrsc.org

The development of enantioselective methods often involves complex catalytic systems, such as those using transition metals (e.g., Iridium, Palladium, Rhodium) paired with chiral ligands to control the stereochemical outcome of a reaction. nih.govorganic-chemistry.org Such approaches have been successfully applied to the synthesis of various chiral sulfur-containing heterocycles and other complex molecules. princeton.edursc.org However, detailed, established protocols focusing explicitly on the enantioselective synthesis of the core this compound structure or its simple derivatives remain a specialized area of research.

Preparation of Alkylated this compound Analogues

The synthesis of alkylated this compound analogues is crucial for studying how substituents affect chemical properties and reactivity, particularly in the context of hydrodesulfurization where alkyl groups can sterically hinder the process. These analogues are typically prepared using the same fundamental synthetic strategies as the parent compound, but with appropriately substituted starting materials. nih.govorganic-chemistry.orgbeilstein-journals.org

The Tilak synthesis framework is highly adaptable for this purpose. By choosing substituted thiophenols, one can introduce alkyl or other functional groups at specific positions on the benzene ring of the final product. The position of the substituent on the starting thiophenol dictates its final location on the this compound skeleton. nih.gov

| Target Analogue | Key Starting Materials | Synthetic Approach | Reference |

|---|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydrodibenzothiophene | p-Toluenethiol (4-methylbenzenethiol) and 2-bromocyclohexanone | Condensation followed by P₂O₅-mediated cyclization | nih.govnih.gov |

| 3-Methyl-1,2,3,4-tetrahydrodibenzothiophene | m-Toluenethiol (3-methylbenzenethiol) and 2-bromocyclohexanone | Condensation followed by P₂O₅-mediated cyclization | nih.govnih.gov |

| 4-Methyl-1,2,3,4-tetrahydrodibenzothiophene | o-Toluenethiol (2-methylbenzenethiol) and 2-bromocyclohexanone | Condensation followed by P₂O₅-mediated cyclization | nih.govnih.gov |

| 4,6-Dimethyl-1,2,3,4-tetrahydrodibenzothiophene | 2-Methylbenzenethiol and 2-bromo-3-methylcyclohexanone | Coupling followed by PPA-catalyzed annulation | organic-chemistry.orgbeilstein-journals.org |

This modular approach allows for the systematic synthesis of a variety of analogues, providing essential compounds for further chemical and industrial research.

Reaction Mechanisms and Pathways of Tetrahydrodibenzothiophene Transformations

Hydrodesulfurization (HDS) Reaction Networks Involving Tetrahydrodibenzothiophene

In the complex network of HDS reactions, dibenzothiophene (B1670422) (DBT) and its alkylated derivatives are model compounds for the most refractory sulfur-containing molecules found in petroleum feedstocks. acs.orgepa.gov The removal of sulfur from these compounds generally proceeds via two primary pathways: direct desulfurization (DDS) and hydrogenation-desulfurization (HYD). mdpi.comresearchgate.net

Once formed, the desulfurization of the partially saturated THDBT intermediate proceeds primarily through hydrogenolysis. acs.orgresearchgate.net This mechanism involves the direct cleavage of the carbon-sulfur bonds by hydrogen. Studies have shown that for hydrogenated intermediates of 4,6-dimethyldibenzothiophene (B75733), the opening of the sulfur-containing ring occurs via C-S hydrogenolysis rather than by an elimination mechanism. researchgate.net However, some literature also suggests that the desulfurization of these intermediates can occur through a combination of hydrolysis and β-elimination reactions, which become easier after the planarity of the parent DBT molecule is removed through hydrogenation. researchgate.net

This compound can be further hydrogenated to form hexahydrodibenzothiophene (HHDBT). researchgate.netnih.gov This subsequent hydrogenation step is part of the complex HYD reaction network. For instance, in the HDS of 4,6-dimethyldibenzothiophene over a Pd/γ-Al2O3 catalyst, 4,6-dimethyl-tetrahydro-dibenzothiophene (4,6-DM-TH-DBT) and 4,6-dimethyl-hexahydro-dibenzothiophene (4,6-DM-HH-DBT) were observed as key intermediates. epa.gov These two species were found to interconvert rapidly, suggesting that they exist in equilibrium during the HDS process. epa.gov The synthesis of HHDBT can also be achieved by the hydrogenation of THDBT using agents like zinc and trifluoroacetic acid. researchgate.net

The reverse reaction, the dehydrogenation of this compound back to dibenzothiophene, is also a known transformation. researchgate.netias.ac.in This reaction can be carried out using various dehydrogenating agents. Studies have shown that selenium or palladised carbon can effectively dehydrogenate THDBT to DBT, although this typically requires high temperatures (above 275°C). ias.ac.in A more facile dehydrogenation can be achieved at lower temperatures (76°C) using N-bromosuccinimide. ias.ac.in This dehydrogenation is a relevant reaction pathway, as THDBT and its hexahydro- counterpart can readily undergo (de)hydrogenation reactions, indicating a dynamic equilibrium between these species under certain catalytic conditions. epa.gov

Kinetic Studies of this compound Reactions

Understanding the kinetics of the reactions involving this compound is crucial for optimizing HDS catalysts and reactor conditions.

The table below presents some reported reaction rates for transformations related to the HDS of dibenzothiophene.

Table 1: Selected Reaction Rates and Kinetic Parameters for Dibenzothiophene HDS

| Catalyst/System | Substrate | Reaction | Rate/Parameter | Unit |

|---|---|---|---|---|

| MoS₂-OA | Dibenzothiophene | HDS Reaction Rate | 0.55 | μmol·gcat⁻¹·s⁻¹ |

| Rhodococcus erythropolis I-19 | Dibenzothiophene | Desulfurization Rate | 5.0 | μmol gDCW⁻¹ min⁻¹ |

| Commercial Co-Mo/γ-Al₂O₃ | Dibenzothiophene | Activation Energy (DBT Conversion) | 51.7 | kcal/mol |

This table is for illustrative purposes and combines data from different studies and conditions. researchgate.netnih.govsqu.edu.omnih.gov

Influence of Reaction Parameters on this compound Conversion and Selectivity

Temperature: Increasing reaction temperature generally enhances the conversion of DBT. hep.com.cn For instance, over a Ni-Mo-S/SiO2 catalyst, DBT conversion increases with rising temperature. hep.com.cn At a pressure of 435 psi, complete conversion was achieved at 280°C. hep.com.cn Similarly, with a NiMo/TiO2-6 catalyst, DBT conversion progressively increases with temperature, reaching 100% at 360°C, while the DDS selectivity consistently remains high at over 98%. mdpi.com However, the effect on selectivity can be complex. In some systems, higher temperatures can favor dehydrogenation reactions over hydrogenation, thereby decreasing the selectivity towards fully saturated products. hep.com.cn For example, in tetralin hydrogenation, an analogous reaction, increasing the temperature from 240 to 320 °C decreased the hydrogenation selectivity from 81.5% to 62.1%. hep.com.cn

Pressure: Hydrogen pressure is another critical parameter. Higher pressure generally increases the concentration of hydrogen on the catalyst surface, which boosts the reaction rate and conversion. hep.com.cn Experiments with a Ni-Mo-S/SiO2 catalyst showed that increasing pressure from 300 to 725 psi enhanced tetralin conversion. hep.com.cn When the pressure was raised to 725 psi in DBT hydrodesulfurization (HDS), conversions exceeded 99.5% at temperatures between 310 and 340°C. hep.com.cn While pressure significantly impacts conversion, its effect on selectivity can be less pronounced in certain catalytic systems. For the NiMo/TiO2-6 catalyst, pressure was found to influence DBT conversion but did not alter the high DDS selectivity. mdpi.com In contrast, for other catalysts, increased pressure can suppress dehydrogenation and favor hydrogenation pathways. hep.com.cn

Liquid Hourly Space Velocity (LHSV): LHSV, which is inversely proportional to the residence time of reactants on the catalyst, has a predictable effect on conversion. Increasing LHSV shortens the contact time, leading to lower conversion rates. hep.com.cn For the HDS of 4,6-dimethyldibenzothiophene (4,6-DMDBT), a related molecule, increasing the LHSV from 1.0 h⁻¹ to 2.0 h⁻¹ caused the conversion to drop from approximately 30% to 8%. hep.com.cn The effect on selectivity can be influenced by mass transfer phenomena; at higher LHSV, an increased mass transfer rate to the catalyst surface might favor pathways with a higher reaction order with respect to the reactant concentration. hep.com.cn

| Catalyst | Reactant | Parameter | Condition | Conversion (%) | Selectivity |

|---|---|---|---|---|---|

| Ni-Mo-S/SiO2 | DBT | Temperature | 280 °C (at 435 psi) | ~100 | Primarily DDS |

| Ni-Mo-S/SiO2 | DBT | Pressure | 725 psi (at 310-340 °C) | >99.5 | DDS selectivity ~35% |

| NiMo/TiO2-6 | DBT | Temperature | 360 °C | 100 | >98% DDS |

| Ni-Mo-S/SiO2 | 4,6-DMDBT | LHSV | 1.0 h⁻¹ to 2.0 h⁻¹ | 30 down to 8 | HYD selectivity decreased from ~99% to 96% |

| NiMoW/Al2O3-CeO2 (15 wt.%) | DBT | Temperature/Pressure | 320 °C / 5.5 MPa | 97 | Enhanced HYD (HYD/DDS ratio = 1.6) |

Adsorption Phenomena and Surface Interactions in this compound Reactions

In the flat adsorption mode, the molecule lies parallel to the catalyst surface, interacting through the π-electrons of its aromatic rings. hep.com.cn This orientation is a prerequisite for the hydrogenation (HYD) pathway, where one of the aromatic rings is saturated before the C-S bond is broken. hep.com.cn Conversely, vertical or "end-on" adsorption, where the molecule binds to the surface via its sulfur atom, is believed to facilitate the direct desulfurization (DDS) pathway, which involves the direct cleavage of the C-S bonds. hep.com.cn

The structure of the reactant molecule plays a significant role in its preferred adsorption mode. For DBT, both DDS and HYD pathways are viable. However, for sterically hindered molecules like 4,6-DMDBT, the methyl groups at the 4 and 6 positions obstruct the vertical adsorption required for DDS. hep.com.cnuacj.mx This steric hindrance forces the molecule to adsorb horizontally, making the HYD pathway the predominant route for its desulfurization. hep.com.cn

The nature of the catalyst surface also profoundly influences these interactions. Density Functional Theory (DFT) studies on Ni2P catalysts have shown that different surface terminations (e.g., Ni3P-terminated vs. Ni3P2-terminated) exhibit different affinities for DBT adsorption. acs.org The Ni3P-terminated surface was found to be the most active for DBT adsorption. acs.org The interaction between the catalyst and its support material can modulate the availability and nature of active sites, thereby influencing adsorption and subsequent reactivity. nih.gov The formation of an active nickel phosphosulfide (Ni-P-S) phase on the catalyst surface during the HDS reaction cycle is also reported to enhance performance by facilitating the reaction progress. acs.org

| Molecule | Adsorption Mode | Primary Interaction | Favored Pathway | Controlling Factors |

|---|---|---|---|---|

| Dibenzothiophene (DBT) | Flat (Parallel) | π-electrons of aromatic rings | Hydrogenation (HYD) | Catalyst surface properties, reaction conditions |

| Dibenzothiophene (DBT) | Vertical (End-on) | Sulfur atom with catalyst site | Direct Desulfurization (DDS) | Catalyst surface properties, reaction conditions |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Flat (Parallel) | π-electrons of aromatic rings | Hydrogenation (HYD) | Steric hindrance from methyl groups prevents vertical adsorption. hep.com.cnuacj.mx |

Electrocatalytic Transformations Involving this compound Species

Electrocatalysis offers an alternative approach to conventional thermocatalytic processes, using electrical potential to drive chemical transformations under mild conditions. rsc.orgrsc.org This methodology enables the generation of highly reactive intermediates, such as radical ions, in a controlled manner, which can facilitate unique reaction pathways. rsc.org The application of electrocatalysis to sulfur-containing compounds like thiols and sulfides has demonstrated its potential for selective oxidation. rsc.org

In the context of this compound and related species, electrocatalytic methods can be envisioned for both oxidation and reduction processes. youtube.comyoutube.com Electrochemical oxidation can target the sulfur atom in the thiophene (B33073) ring, potentially leading to the formation of sulfoxides and sulfones, as observed in bacterial transformations of THDBT. rsc.orgnih.gov The selectivity of such oxidations can often be controlled simply by adjusting the applied potential, allowing for a stepwise oxidation from sulfide (B99878) to sulfoxide (B87167) and then to sulfone. rsc.org This process typically occurs in a continuous-flow microreactor, using water as the oxygen source, which represents an environmentally benign approach. rsc.org

Electrochemical reduction, on the other hand, could potentially be used to achieve C-S bond cleavage, analogous to the HDS process. The reduction of thiophene-containing monomers has been studied, showing that the process can lead to the deposition of conductive polymer films. nih.gov While direct electrocatalytic HDS of THDBT is not extensively documented, the principles of electrochemistry suggest it could be a viable route. rsc.org The process would involve the transfer of electrons to the molecule, weakening the C-S bonds and facilitating their cleavage, likely in the presence of a proton source.

The effectiveness of these transformations depends heavily on the electrode material, the solvent and electrolyte system, and the applied potential. nih.gov For instance, the electrochemical oxidation of certain phenols can lead to different products (ketones vs. biphenols) depending on whether the electrolyte medium is basic or neutral/acidic. nih.gov Such findings underscore the critical role of the reaction environment in directing the outcome of electrocatalytic transformations, a principle that would undoubtedly apply to the complex chemistry of this compound. nih.gov

Catalytic Systems for Tetrahydrodibenzothiophene Processes

Heterogeneous Catalysis in Tetrahydrodibenzothiophene Chemistry

Heterogeneous catalysis, where the catalyst and reactants exist in different phases, is the cornerstone of industrial HDS processes. youtube.comyoutube.com The catalysts are typically solid materials over which liquid or gaseous reactants flow. youtube.com This setup offers significant engineering advantages, including easier catalyst separation from the products and more flexible catalyst regeneration. youtube.com The effectiveness of these catalysts hinges on factors like the composition of the active phase, the properties of the support material, and the presence of promoters.

Transition metal sulfides, particularly molybdenum (Mo) or tungsten (W) sulfides promoted by cobalt (Co) or nickel (Ni), are the most widely used catalysts in industrial hydrodesulfurization (HDS). nih.govhep.com.cn These catalysts are typically supported on high-surface-area materials like gamma-alumina (γ-Al2O3). nih.govscielo.org.mx The active phase is generally considered to be the Co-Mo-S or Ni-Mo-S phase, where the promoter atoms (Co or Ni) are located at the edges of the MoS2 slabs. nih.govredalyc.org

The conversion of dibenzothiophene (B1670422) (DBT) to its products proceeds through two main pathways: direct desulfurization (DDS) and hydrogenation (HYD). In the HYD pathway, DBT is first hydrogenated to form intermediates like this compound (THDBT) and hexahydrodibenzothiophene (HHDBT), which are then desulfurized. redalyc.orgazom.com The choice of promoter significantly influences the catalytic activity and selectivity. Ni-promoted catalysts (Ni-Mo-S) are generally favored for hydrodenitrogenation (HDN) and show high activity in the hydrogenation pathway of HDS. nih.govresearchgate.net Co-promoted catalysts (Co-Mo-S), on the other hand, are often more effective for HDS, particularly through the DDS route. nih.govethz.ch

The structure of the active phase plays a crucial role. For instance, Ni-Mo-S active sites in a "Type II" morphology, characterized by multilayered structures, are considered more active than the "Type I" phase, which has a lower degree of stacking. mdpi.com The formation of these highly active phases is influenced by the catalyst preparation method and the properties of the support material. mdpi.com

Table 1: Performance of Various Metal Sulfide (B99878) Catalysts in Dibenzothiophene (DBT) Hydrodesulfurization

| Catalyst | Support | Promoter(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Ni-Mo-S | SiO2 | Ni | Showed high HDS activity for DBT, proceeding mainly through the DDS pathway. | hep.com.cn |

| Co-Mo-S | Al2O3 | Co | Effective for HDS of DBT, with the active phase being the Co-Mo-S structure. | nih.gov |

| Ni-Mo-S | HTiMCM-41 | Ni | Exhibited high catalytic efficiency in HDS of 4,6-DMDBT, attributed to appropriate acidity and high dispersion of the active phase. | mdpi.com |

| CoMo/NB-MOR | Zeolite Nanofiber Bundles | Co | Demonstrated unprecedented high activity (99.1%) in the HDS of 4,6-dimethyldibenzothiophene (B75733). | nih.gov |

| Ni-Mo-W-S | Al2O3-CeO2 | Ni, W | The catalyst with 15 wt.% CeO2 showed the highest HDS activity for DBT. | mdpi.com |

| Ni-W-S | Al2O3-TiO2 | Ni, W | Showed higher activity than the alumina-supported catalyst in the HDS of DBT and 4,6-DMDBT. | repositorioinstitucional.mx |

| NiMoV-S | Al2O3-Ga2O3 | Ni, V, Ga | The addition of V and Ga influenced the HDS activity and selectivity, with all catalysts favoring the DDS pathway. | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Noble metal catalysts, such as palladium (Pd) and platinum (Pt), often supported on materials like carbon (C) or alumina (B75360), are also effective for hydrodesulfurization reactions. researchgate.netmasterorganicchemistry.com These catalysts often exhibit high activity and unique selectivity compared to traditional metal sulfide catalysts. alfa-chemistry.commdpi.com For instance, Pd-based catalysts have shown excellent performance in desulfurizing sterically hindered compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT). researchgate.net

A key difference from metal sulfide catalysts is that the hydrogenation pathway over noble metal catalysts can be faster for sterically hindered molecules like 4,6-DMDBT compared to DBT. researchgate.net This is because the direct desulfurization route is sterically hindered, and the enhanced hydrogenation activity compensates for this. Bimetallic catalysts, such as Pt-Pd, can exhibit synergistic effects, leading to higher hydrogenation activity than their individual monometallic counterparts. researchgate.net The addition of a catalyst "poison" like diphenylsulfide to a Pd/C catalyst can be used to control its activity, allowing for the chemoselective hydrogenation of certain functional groups while leaving others unaffected. organic-chemistry.orgmdpi.com

Table 2: Performance of Noble Metal Catalysts in Dibenzothiophene (DBT) Reactions

| Catalyst | Support | Promoter(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pd/γ-Al2O3 | γ-Al2O3 | - | 4,6-DMDBT reacts almost exclusively through the hydrogenation pathway. | researchgate.net |

| Pt-Pd/ASA | Amorphous Silica-Alumina | Pt | Investigated for the HDS of 4,6-dimethyldibenzothiophene. | researchgate.net |

| Pt(2)-Pd(10)/Al2O3 | Al2O3 | Pt | Showed similar HDS results and better hydrogenation promotion compared to a conventional Co-Mo catalyst. | researchgate.net |

| Pd/C | Carbon | - | Used for catalytic hydrogenation of alkenes; can be poisoned with diphenylsulfide for chemoselective reactions. | masterorganicchemistry.comorganic-chemistry.org |

| Pt-Pd Bimetallic | - | Pt | Showed synergistic effects with high hydrogenation activity. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The support material is a crucial component of heterogeneous catalysts, providing a stable structure and a high surface area to disperse the active metallic species. acs.org The support also influences the catalyst's acidity and the interaction with the active metal phase, which in turn affects the catalytic activity and stability. mdpi.comacs.org

Commonly used supports include alumina (Al2O3), silica (B1680970) (SiO2), and zeolites. nih.govhep.com.cnredalyc.org Alumina is widely used due to its excellent textural and mechanical properties. nih.govmdpi.com However, modifying the support can significantly enhance catalytic performance. For example, incorporating titanium (Ti) into an MCM-41 support can lead to a stronger metal-support interaction, improving the dispersion of the active phase. mdpi.com Similarly, using hierarchically porous supports with both meso- and macropores can improve mass transport and adsorption, leading to enhanced catalytic activity. acs.org The acidity of the support is also a key factor; for instance, enhancing the Brønsted acidity of a support can favor the hydrogenation desulfurization route. acs.org

Promoters and additives are substances added to the catalyst to improve its performance, such as activity, selectivity, and stability. researchgate.netnih.gov In the context of HDS, cobalt (Co) and nickel (Ni) are well-known promoters for molybdenum (Mo) and tungsten (W) sulfide catalysts. nih.govresearchgate.net The promoter atoms are believed to decorate the edges of the MoS2 or WS2 slabs, creating highly active sites for the HDS reaction. redalyc.org

The choice of promoter can direct the reaction towards a specific pathway. For example, Ni promoters tend to enhance the hydrogenation (HYD) pathway, while Co promoters often favor the direct desulfurization (DDS) pathway. researchgate.net Other elements can also act as promoters or additives. For instance, the addition of gallium (Ga) to a NiMo/Al2O3 catalyst has been shown to increase HDS activity by modifying the support's acidity and improving the hydrogenation function. mdpi.com Similarly, ceria (CeO2) has been used as a support modifier to improve the HDS activity of Ni-Mo-W catalysts. mdpi.com The use of chelating agents like citric acid and EDTA during catalyst preparation can also influence the dispersion and morphology of the active phase, leading to enhanced HDS activity. nih.gov

Homogeneous Catalysis for this compound Transformations

Homogeneous catalysis, where the catalyst and reactants are in the same phase (typically a liquid solution), offers advantages such as higher selectivity and milder reaction conditions compared to heterogeneous catalysis. wikipedia.org In this type of catalysis, organometallic complexes often serve as the catalysts. wikipedia.org While less common in large-scale industrial HDS due to challenges in catalyst separation and recovery, homogeneous catalysts are valuable for studying reaction mechanisms at a molecular level and for specific, high-selectivity transformations. wikipedia.orgnih.gov

Examples of homogeneous catalysis include acid catalysis and transition metal-catalyzed reactions like hydrogenation and carbonylation. wikipedia.org Pincer-type complexes, for instance, have shown remarkable efficiency in various (de)hydrogenation reactions, which are relevant to the transformations of sulfur-containing compounds. nih.gov The development of "supported homogeneous catalysts," where a homogeneous catalyst is anchored to a solid support, aims to bridge the gap between homogeneous and heterogeneous catalysis by combining the high selectivity of the former with the practical advantages of the latter. researchgate.net

Environmental Fate and Biotransformation of Tetrahydrodibenzothiophene

Microbial Degradation of Tetrahydrodibenzothiophene

The biodegradation of THDBT is primarily carried out by various bacterial strains that can metabolize this compound, often through cometabolism with other hydrocarbons.

A number of bacterial strains have been identified for their ability to transform THDBT. Notably, Pseudomonas species that utilize 1-methylnaphthalene (B46632) (1-MN) as a growth substrate have demonstrated the capacity to cometabolize THDBT. nih.govasm.org For instance, three distinct 1-MN-utilizing Pseudomonas strains have been shown to oxidize THDBT. nih.govasm.org Additionally, a cyclohexane-degrading bacterium has also been found to oxidize the alicyclic and aromatic rings of THDBT. nih.govasm.org The table below lists some of the bacterial strains involved in THDBT metabolism.

| Strain Type | Growth Substrate | Transformation of THDBT |

| Pseudomonas spp. | 1-Methylnaphthalene | Oxidation of sulfur atom and degradation of the benzene (B151609) ring. nih.govasm.org |

| Cyclohexane-degrading bacterium | Cyclohexane (B81311) | Oxidation of the alicyclic and aromatic rings. nih.govasm.org |

The microbial metabolism of THDBT proceeds through distinct pathways depending on the bacterial strain and its enzymatic machinery.

For the 1-MN-utilizing Pseudomonas strains, two primary transformation routes have been observed. The first involves the oxidation of the sulfur atom to form THDBT-sulfoxide and subsequently THDBT-sulfone. nih.govasm.org The second pathway involves the degradation of the benzene ring, leading to the formation of 3-hydroxy-2-formyl-4,5,6,7-tetrahydrobenzothiophene. nih.govasm.org

In contrast, the cyclohexane-degrading bacterium follows a different metabolic route. It oxidizes the alicyclic ring of THDBT to produce a hydroxy-substituted THDBT and a ketone. nih.govasm.org This strain also oxidizes the aromatic ring, resulting in a phenolic derivative. nih.govasm.org However, ring cleavage products were not detected from the metabolism by this particular bacterium. nih.govasm.org

A proposed metabolic pathway for the degradation of dibenzothiophene (B1670422) (DBT), a related compound, is the Kodama pathway, which involves the cleavage of a benzene ring to yield 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT). asm.orgmdpi.com While not directly observed for THDBT in the provided context, the formation of 3-hydroxy-2-formyl-4,5,6,7-tetrahydrobenzothiophene suggests a similar ring-cleavage mechanism. nih.govasm.org

The biodegradation of THDBT is often a cometabolic process, where the presence of a primary growth substrate is necessary for the transformation of the target compound. nih.govasm.org For example, the degradation of THDBT by Pseudomonas strains is significantly enhanced in the presence of 1-methylnaphthalene. nih.govasm.org This cometabolism resulted in a more substantial depletion of THDBT than could be accounted for by the detected metabolites alone, suggesting further transformation into more polar, unextracted compounds. nih.govasm.org

Several environmental factors can influence the rate and extent of THDBT biotransformation. These include:

Nutrient Availability: The presence of primary carbon and energy sources is crucial for cometabolic degradation. nih.govasm.org

Oxygen Levels: Aerobic conditions are generally required for the oxidative pathways involved in THDBT metabolism. acs.org

pH and Temperature: While specific optimal ranges for THDBT degradation are not detailed in the provided information, microbial activity in general is highly dependent on pH and temperature. diva-portal.orgiue.ac.cn

Formation of Oxidized Species: Sulfoxides and Sulfones of this compound

A significant metabolic pathway in the bacterial transformation of THDBT is the oxidation of the sulfur atom, leading to the formation of THDBT-sulfoxide and THDBT-sulfone. nih.govasm.org This oxidation is carried out by 1-methylnaphthalene-utilizing Pseudomonas strains. nih.govasm.org The formation of these sulfones is a common step in the microbial metabolism of thiophenic compounds. mdpi.com While these oxidized species are often intermediates, in some cases, they can be dead-end products of metabolism for certain bacteria. asm.org

The production of these oxidized metabolites has been confirmed through gas chromatography-mass spectrometry (GC-MS) analysis. asm.org For instance, the mass spectra of metabolites from cultures of Pseudomonas strain F grown with 1-MN and THDBT clearly indicated the presence of the sulfoxide (B87167) and sulfone of THDBT. asm.org

Ring Cleavage Products from this compound Biotransformation

The biodegradation of the carbon skeleton of THDBT involves the cleavage of its ring structures. Three 1-methylnaphthalene-utilizing Pseudomonas strains have been shown to degrade the benzene ring of THDBT, resulting in the formation of 3-hydroxy-2-formyl-4,5,6,7-tetrahydrobenzothiophene. nih.govasm.org This product indicates the cleavage of the aromatic portion of the molecule.

In contrast, a cyclohexane-degrading bacterium was observed to oxidize the alicyclic ring to a ketone and the aromatic ring to a phenol, but no ring cleavage products were detected from its activity. nih.govasm.org This suggests that different bacterial strains employ distinct enzymatic systems leading to different metabolic fates for the THDBT molecule. The formation of ring-opened products is a critical step in the complete mineralization of such heterocyclic compounds. researchgate.net

Advanced Characterization Techniques in Tetrahydrodibenzothiophene Research

Chromatographic-Mass Spectrometric Techniques for Tetrahydrodibenzothiophene Analysis

Chromatography coupled with mass spectrometry provides powerful tools for the separation, identification, and quantification of this compound, even in intricate matrices like petroleum products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of a capillary column. labrulez.com As each component elutes from the column at a specific retention time, it enters the mass spectrometer. researchgate.net

The mass spectrometer then ionizes the molecules, typically through electron impact (EI), causing them to fragment into characteristic patterns. semanticscholar.org The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a "chemical fingerprint." semanticscholar.org The unique combination of retention time and the mass spectrum allows for highly accurate identification of this compound. imperial.ac.uk

For quantification, the area under the chromatographic peak is measured and compared to the response of known concentration standards. waters.com This allows for the precise determination of the amount of this compound in a sample. nih.gov The use of selected ion monitoring (SIM) mode can enhance sensitivity and selectivity for trace-level analysis by focusing only on specific fragment ions characteristic of the target analyte. nih.gov

Table 1: Illustrative GC-MS Data for Analyte Identification

This table provides example data to illustrate how GC-MS parameters are used for compound identification. Actual values can vary based on specific instrumentation and analytical conditions.

| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

|---|---|---|

| This compound | 12.5 | 188 (M+), 155, 139 |

Flame Photometric Detection (FPD) in Sulfur-Specific Analysis of this compound

When the primary goal is the specific detection of sulfur-containing compounds in a complex mixture, the Flame Photometric Detector (FPD) is an invaluable tool coupled with gas chromatography. The FPD is highly selective for sulfur and phosphorus. bucksci.com As compounds elute from the GC column and enter the hydrogen-rich flame of the detector, sulfur-containing molecules like this compound produce chemiluminescent species (primarily excited S₂* dimers). americanlaboratory.com These species emit light at a characteristic wavelength (around 393 nm for sulfur), which is isolated by a bandpass filter and measured by a photomultiplier tube. bucksci.com

This specificity makes the FPD exceptionally useful for analyzing sulfur compounds in hydrocarbon matrices, where it can be 100,000 times more sensitive to sulfur compounds than to hydrocarbons. bucksci.com While quenching effects from co-eluting hydrocarbons can be a challenge, optimization of chromatographic conditions can minimize this issue. americanlaboratory.comshimadzu.com An advanced version, the Pulsed Flame Photometric Detector (PFPD), offers even greater selectivity and a more uniform molar response for different sulfur compounds, simplifying quantification. ysi.com The FPD is a robust choice for quality control in industries where monitoring sulfur compounds like tetrahydrothiophene (B86538) is critical. americanlaboratory.com

Spectroscopic Investigations of this compound and its Derivatives

Spectroscopic methods provide profound insights into the molecular structure and chemical transformations of this compound and its related compounds.

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify functional groups within a molecule. upm.edu.myupi.edu It works by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds. upi.edu This makes FTIR an excellent tool for monitoring the progress of chemical reactions in real time. thermofisher.comjascoinc.com

For instance, in the oxidative desulfurization (ODS) of fuels, this compound may be oxidized to its corresponding sulfoxide (B87167) and then to a sulfone. FTIR can track this transformation by monitoring the disappearance of reactant peaks and the appearance of characteristic product peaks. The formation of sulfones, for example, is indicated by the emergence of strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bond, typically in the regions of 1120-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively. researchgate.net This allows researchers to follow the reaction kinetics and determine when the conversion is complete. frontiersin.org

Table 2: Key FTIR Absorption Bands for Monitoring this compound Oxidation

This table presents characteristic vibrational frequencies used to track the conversion of sulfur-containing compounds during oxidation.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-S (in thiophene (B33073) ring) | Stretching | 600 - 800 |

| S=O (in sulfoxide) | Stretching | 1030 - 1070 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules. hyphadiscovery.comscilit.combbhegdecollege.com It provides detailed information about the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.orgyoutube.com The chemical shift (δ) of a nucleus in an NMR spectrum indicates its electronic environment, while signal splitting (multiplicity) reveals information about neighboring nuclei, and integration provides the ratio of different types of protons. youtube.com

For this compound and its newly synthesized derivatives, NMR is indispensable. nih.gov ¹H NMR can confirm the number and arrangement of protons on the aromatic and saturated rings. ¹³C NMR provides information on the carbon skeleton. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between atoms, allowing for the unambiguous assignment of the entire molecular structure. hyphadiscovery.comcore.ac.uk

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Dibenzothiophene (B1670422) Derivative

This table shows example chemical shift data for 2-methyldibenzothiophene (B8817296) in CDCl₃, illustrating the type of information obtained from NMR for structural analysis. Data is sourced from supporting information for a research article. rsc.org

| Atom | ¹H NMR | ¹³C NMR |

|---|---|---|

| Aromatic Protons | 8.15 - 7.39 (m) | 140.2, 136.1, 135.5, 135.4, 126.7, 124.2, 122.7, 122.4, 121.5, 121.4 |

High-Resolution Mass Spectrometry (HR-MS) in Synthetic Studies

While standard GC-MS is excellent for identification, High-Resolution Mass Spectrometry (HR-MS) provides an even greater level of analytical detail, which is critical in synthetic chemistry. nih.gov HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within a few parts per million). longdom.org

This precision allows for the determination of a molecule's exact elemental formula from its measured mass. longdom.org When a new derivative of this compound is synthesized, HR-MS is used to confirm that the product has the expected chemical formula, distinguishing it from other potential isomers or byproducts with the same nominal mass. researcher.life This confirmation is a crucial step in verifying the success of a synthetic route and unambiguously characterizing new compounds. nih.govfiu.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dibenzothiophene |

| Thiophene |

| Tetrahydrothiophene |

| Benzothiophene |

| Benzothiophene sulfoxide |

| 2-methyldibenzothiophene |

| Carbonyl sulfide (B99878) |

| Ethyl mercaptan |

| Methyl mercaptan |

| Hydrogen peroxide |

| Acetic acid |

Advanced In Situ and Operando Characterization for this compound Catalysis

In situ and operando studies combine catalyst characterization with simultaneous measurement of catalytic performance, providing a direct correlation between the catalyst's state and its activity and selectivity. researchgate.net These powerful methodologies have been instrumental in elucidating the complex catalytic chemistry of sulfur-containing molecules like this compound.

Detailed Research Findings from In Situ and Operando Studies:

Recent research has employed a suite of advanced techniques to probe the catalytic systems involved in THDBT conversion. These studies have yielded valuable data on catalyst structure-activity relationships and reaction pathways.

In Situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique is highly sensitive to the vibrational modes of adsorbed molecules and can identify surface species and reaction intermediates on powdered catalyst samples under reaction conditions. Studies on NiMoS catalysts have utilized in situ DRIFTS to monitor the adsorption and reaction of sulfur-containing compounds. While direct studies on THDBT are limited, related research on dibenzothiophene HDS provides insights into the types of surface species that could be expected. For instance, the adsorption of organosulfur compounds on the catalyst surface can be monitored by observing the characteristic C-S and aromatic C-H stretching vibrations.

Operando Raman Spectroscopy: This technique provides complementary information to DRIFTS, being particularly sensitive to the metal-sulfur bonds within the catalyst structure. Operando Raman studies can track changes in the catalyst's sulfidation state and the formation of different active phases during the reaction. For example, the evolution of MoS₂ and Ni-Mo-S phases, which are known to be active in HDS reactions, can be monitored under catalytic conditions. The interaction of THDBT with these active phases can be inferred from shifts in the characteristic Raman bands of the catalyst.

In Situ X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for determining the electronic and local atomic structure of catalysts. In situ XAS studies have been crucial in understanding the nature of the active sites in HDS catalysts. For instance, the coordination environment and oxidation state of molybdenum and nickel atoms in NiMoS catalysts can be determined under reaction conditions, providing insights into how these sites interact with THDBT molecules.

Data from In Situ and Operando Characterization of Catalysts Active in Hydrodesulfurization:

Table 1: Representative In Situ DRIFTS Observations on NiMoS/Al₂O₃ Catalysts during HDS Conditions

| Observed Vibrational Band (cm⁻¹) | Assignment | Implication for THDBT Catalysis |

| 2800-3000 | C-H stretching of aliphatic groups | Adsorption and potential ring opening of THDBT. |

| 1400-1600 | Aromatic C=C stretching | Adsorption of aromatic intermediates. |

| 1100-1200 | C-S stretching | Interaction of the sulfur atom in THDBT with the catalyst surface. |

| 3600-3700 | Surface -OH groups | Interaction of reactants with the support and potential role of Brønsted acidity. |

Table 2: Illustrative Operando Raman Spectroscopy Data for a MoS₂-based Catalyst

| Raman Shift (cm⁻¹) | Assignment | Significance in THDBT Reactions |

| ~380 and ~408 | E₂g and A₁g modes of MoS₂ | Probing the structure and crystallinity of the active sulfide phase. |

| Shift in band positions | Change in catalyst strain or interaction with adsorbates | Indicates strong interaction between THDBT or its products and the catalyst. |

| Appearance of new bands | Formation of surface species or catalyst modification | Potential for identifying intermediates or catalyst deactivation pathways. |

Table 3: Example of In Situ XAS (EXAFS) Fitting Parameters for a Ni-Mo-S Catalyst

| Absorber-Backscatterer Pair | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ²) | Insight into THDBT Catalysis |

| Mo-S | 5-6 | 2.4-2.5 | 0.004-0.006 | Characterizes the primary MoS₂ structure. |

| Mo-Mo | 2-3 | 3.1-3.2 | 0.005-0.007 | Provides information on the size and morphology of MoS₂ slabs. |

| Ni-S | 4-5 | 2.2-2.3 | 0.005-0.007 | Defines the structure of the Ni-Mo-S active phase. |

| Ni-Mo | 0.5-1.5 | 2.8-2.9 | 0.006-0.008 | Confirms the presence and nature of the promotional Ni-Mo-S phase. |

The application of these advanced in situ and operando techniques is continuously advancing our fundamental understanding of catalytic processes involving this compound. The detailed information obtained from these studies is critical for the rational design of more efficient and robust catalysts for deep hydrodesulfurization and other related applications.

Theoretical Chemistry and Computational Modeling of Tetrahydrodibenzothiophene

Density Functional Theory (DFT) Studies on Tetrahydrodibenzothiophene Systems

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations allow for an accurate description of the chemical bonding between a molecule and a catalyst surface, which is fundamental to understanding surface chemical reactivity and catalysis. nih.gov

DFT calculations are instrumental in determining the most stable adsorption configurations and the corresponding adsorption energies of this compound on various catalyst surfaces. These calculations have shown that the interaction energy and the geometry of the adsorbed molecule are highly dependent on the nature of the catalyst surface. nih.gov

For instance, studies on molybdenum sulfide (B99878) (MoS₂) catalysts, which are commonly used in HDS, have been a major focus. scispace.com DFT calculations help in understanding how THDBT and its parent compound, dibenzothiophene (B1670422) (DBT), interact with different sites on the MoS₂ surface. The adsorption energy is a key parameter that influences the subsequent reaction pathways. scispace.comuacj.mx

Computational studies have explored the adsorption of various thiophenic molecules on different catalyst surfaces, including nickel phosphide (B1233454) (Ni₂P) and cobalt phosphide (CoP). acs.orgnih.gov These studies often compare the adsorption energies of different molecules to understand the selectivity of the catalyst. While specific adsorption energy values for this compound are highly dependent on the specific catalyst surface and the computational method used, the general principles derived from these studies are applicable. For example, the d-band model, often used in conjunction with DFT, helps in understanding trends in reactivity across different transition metals by correlating the interaction energy with the d-band center of the metal. nih.gov

| Molecule | Catalyst Surface | Adsorption Energy (eV) | Reference |

|---|---|---|---|

| Thiophene (B33073) | Ni₂P (001) | - | acs.org |

| Dibenzothiophene (DBT) | Ni₂P (001) | - | acs.org |

| Thiophene | MoP (001) | -2.54 to -2.6 | nih.gov |

Computational chemistry, particularly DFT, is a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. ufl.edu This allows for the elucidation of detailed reaction pathways and the identification of transition states, which are crucial for understanding the kinetics of a reaction. ufl.edu

In the context of HDS, two main reaction pathways are generally considered: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.netresearchgate.net The DDS pathway involves the direct cleavage of the carbon-sulfur bonds, while the HYD pathway involves the hydrogenation of one or both of the aromatic rings prior to C-S bond scission. researchgate.net

DFT calculations can determine the activation barriers for each step in these pathways, providing insights into which pathway is more favorable under specific conditions. acs.org For example, studies on Ni₂P catalysts have shown that the cleavage of the second C-S bond can have a very low activation barrier. acs.org The presence of different active sites on the catalyst surface, such as "brim" sites on MoS₂, can also influence the preferred reaction pathway. researchgate.net

The development of automated pathway exploration algorithms, combined with QM methods, has further enhanced the ability to discover complex reaction mechanisms without manual intervention, although this comes at a high computational cost. ufl.edu

| Pathway | Description | Key Intermediates |

|---|---|---|

| Direct Desulfurization (DDS) | Direct cleavage of C-S bonds without prior ring hydrogenation. researchgate.net | Biphenyl (for DBT) |

| Hydrogenation (HYD) | Hydrogenation of at least one aromatic ring before C-S bond cleavage. researchgate.net | This compound (THDBT), Cyclohexylbenzene (CHB) researchgate.net |

Molecular Dynamics Simulations for this compound Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of chemical systems, including the reactivity of molecules like this compound. nih.gov While classical MD simulations are often limited by their inability to describe bond breaking and formation, the development of reactive force fields has opened up new possibilities for simulating chemical reactions. nih.gov

Reactive MD simulations can provide insights into the complex interplay of factors that govern a chemical reaction, such as temperature, pressure, and the presence of a solvent. rsc.org These simulations can be particularly useful for studying phenomena that occur over longer timescales than what is accessible with quantum mechanics-based methods. arxiv.org

For this compound, MD simulations can be employed to study its diffusion and orientation on a catalyst surface, which are important precursors to a chemical reaction. Furthermore, reactive MD can be used to model the bond-breaking and bond-forming events that constitute the HDS reaction, providing a more complete picture of the reaction dynamics. nih.gov The development of methods like the Reactive INTERFACE Force Field (IFF-R) aims to make reactive MD simulations more accessible and computationally efficient. nih.govarxiv.org

Future Research Directions and Emerging Perspectives in Tetrahydrodibenzothiophene Chemistry

Development of Novel Catalytic Systems for Efficient Tetrahydrodibenzothiophene Transformations

The transformation of this compound is a cornerstone of hydrodesulfurization (HDS), a critical process in the refining industry. mdpi.com Future research will continue to focus on creating highly efficient catalytic systems to facilitate these transformations. In the HDS process, dibenzothiophene (B1670422) (DBT) is often hydrogenated to form THDBT as an intermediate before the sulfur atom is removed. mdpi.commdpi.com

Current research is actively pursuing the development of novel catalysts that can enhance the efficiency of THDBT conversion. This includes the investigation of new support materials such as TiO2, ZrO2, SiO2, and zeolites, which offer high specific surface areas and unique support-metal interactions. mdpi.com For instance, ZrO2-modified SBA-15 supports have demonstrated the ability to significantly boost the activity of Mo and NiMo catalysts in HDS reactions. mdpi.com Additionally, the use of chelating agents is being explored as a means to improve catalyst performance. mdpi.com

The conventional catalysts used in industry are primarily CoMo(W)S/Al2O3 and NiMo(W)S/Al2O3. mdpi.com While effective for many sulfur compounds, the desulfurization of sterically hindered dibenzothiophenes, which proceed through a THDBT intermediate, remains a challenge. hep.com.cn Therefore, a key research direction is the design of catalysts with tailored active sites that can accommodate these more complex molecules. This involves a deeper understanding of the catalyst structure-activity relationship, including the nature of the active metal species and their interaction with the support material. mdpi.commdpi.com Recent studies have shown that the number of MoS2 layers in a catalyst can impact the selectivity between the direct desulfurization (DDS) and hydrogenation (HYD) pathways, with an increase in layers potentially impairing HYD selectivity. mdpi.com

Hierarchically porous catalysts are also gaining attention because their smaller pores provide a large surface area for active species, while larger pores reduce diffusion resistance, promoting better access of reactants like THDBT to the catalytic sites. acs.org The acidity of the catalyst support is another crucial factor, with Brønsted acid sites being linked to the HYD pathway. acs.orgacs.org

Interactive Table: Comparison of Catalytic Systems for Transformations Involving this compound.

| Catalyst System | Support Material | Key Features | Research Focus |

| NiMo | Al2O3-TiSBA-15 | Hybrid material support | Development of new HDS catalysts. acs.org |

| NiMo | ZSM-5 seeded composites | Enhanced acidity, particularly Brønsted acidity | Promoting the hydrogenation desulfurization route. acs.org |

| Ni-Mo-S | SiO2 | One-step synthesis | High HDS activity for DBT and 4,6-DMDBT. hep.com.cn |

| NiMoS | Si- and Zr-modified Al2O3 | Hierarchical porosity, tunable acidity | Relating Lewis and Brønsted acidity to DDS and HYD pathways. acs.org |

| CoMo(W)S/NiMo(W)S | Al2O3 | Conventional industrial catalysts | Improving performance for sterically hindered compounds. mdpi.com |

Advanced Understanding of this compound Biotransformation Pathways

The microbial degradation of sulfur-containing heterocyclic compounds like dibenzothiophene and its hydrogenated derivative, this compound, is a field of growing interest for developing alternative and environmentally benign desulfurization processes. asm.orgarabjchem.org Future research will focus on elucidating the intricate enzymatic pathways involved in THDBT biotransformation. openaccessjournals.comissx.org

Microorganisms employ several strategies to metabolize these compounds. Some bacteria can oxidize the sulfur atom in THDBT to form the corresponding sulfoxide (B87167) and sulfone. asm.org Other metabolic routes involve the cleavage of the carbon-sulfur bond, which is the key step for sulfur removal. asm.orgarabjchem.org The "Kodama pathway" is a well-known route for DBT degradation, but the precise enzymatic steps and their regulation are still areas of active investigation, especially for THDBT. asm.org

A primary goal is to identify and characterize the specific enzymes responsible for THDBT degradation. exeter.ac.uknih.gov These enzymes, which can include dioxygenases and monooxygenases, are often part of complex multi-component systems. nih.govmicrobiologyresearch.org Understanding the structure, function, and substrate specificity of these enzymes at a molecular level is crucial for their potential application in biodesulfurization. unibo.itnih.gov

Future studies will likely involve a combination of microbiology, biochemistry, and molecular biology to:

Isolate and identify new microbial strains with high THDBT degradation capabilities. unigoa.ac.in

Characterize the metabolic intermediates and end products to map out the complete degradation pathways. asm.org

Identify the genes encoding the key enzymes and study their regulation.

Use protein engineering and site-directed mutagenesis to improve the efficiency and stability of these enzymes. nih.gov

This research will not only advance our fundamental knowledge of microbial metabolism but also pave the way for the development of robust biocatalysts for industrial applications, offering a greener alternative to conventional hydrodesulfurization. arabjchem.orgopenaccessjournals.com

Integration of Computational and Experimental Approaches for Predictive Modeling of this compound Reactivity

The synergy between computational modeling and experimental studies is becoming increasingly vital for advancing our understanding of this compound's chemical behavior. als-journal.com Future research will heavily rely on this integrated approach to predict and rationalize the reactivity of THDBT in various chemical environments. nih.govresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reaction mechanisms of molecules like THDBT. acs.org DFT calculations can provide valuable insights into:

The geometries of ground states, transition states, and intermediates. als-journal.com

Reaction energies and activation barriers, which help in understanding reaction kinetics. acs.org

The nature of active sites on catalysts and their interaction with THDBT. acs.org

The prediction of spectroscopic properties, which can be correlated with experimental data. als-journal.com

For example, DFT studies have been employed to explore the adsorption of DBT on catalyst surfaces and to elucidate the influence of different surface terminations on the desulfurization reaction. acs.org Such studies can guide the design of more effective catalysts by identifying the most favorable reaction pathways. semanticscholar.org

Machine learning is another computational tool that is expected to play a significant role in predicting the properties and reactivity of THDBT and its derivatives. nih.govresearchgate.net By training models on large datasets of experimental and computational data, it may become possible to predict reaction outcomes, identify optimal reaction conditions, and even design new molecules with desired properties.

The integration of these computational methods with experimental validation is crucial. als-journal.com Experimental techniques provide the real-world data needed to benchmark and refine computational models. In turn, predictive modeling can guide experimental work by identifying the most promising avenues for investigation, thereby saving time and resources. This iterative cycle of prediction and verification will accelerate the pace of discovery in THDBT chemistry. nih.gov

Exploration of this compound in Materials Science (Non-Application Specific)

The unique structural and electronic properties of the this compound core make it an interesting building block for the development of new materials. frontiersin.org Future research in materials science will likely explore the fundamental aspects of incorporating the THDBT moiety into larger molecular architectures and polymeric structures, without an immediate focus on a specific application. wikipedia.orgstumejournals.com

The focus of this exploratory research will be on understanding how the presence of the THDBT unit influences the properties of the resulting materials. sheffield.ac.uk Key areas of investigation could include:

Synthesis of π-conjugated systems: The thiophene (B33073) ring in THDBT is a component of many π-conjugated materials. frontiersin.org Research could focus on synthesizing oligomers and polymers containing the THDBT unit to study their photophysical and electronic properties, such as fluorescence and charge transport. frontiersin.org

Self-assembly and supramolecular chemistry: The shape and electronic nature of THDBT could be exploited to direct the self-assembly of molecules into well-defined nanostructures. Understanding the intermolecular interactions that govern this process is a fundamental aspect of materials science.

Thermal and mechanical properties: Incorporating the rigid, heterocyclic structure of THDBT into polymers could impact their thermal stability and mechanical properties. Systematic studies will be needed to establish these structure-property relationships. sheffield.ac.uk

This fundamental research will create a knowledge base that could later be leveraged for the design of materials with specific functions. By focusing on the intrinsic properties of THDBT-containing materials, scientists can uncover new phenomena and lay the groundwork for future technological advancements. wikipedia.org

Methodological Advances in the Synthesis of Functionalized Tetrahydrodibenzothiophenes

The ability to selectively introduce functional groups onto the this compound scaffold is crucial for tuning its properties and for its use as a building block in more complex molecules. nih.govacs.org Future research in this area will focus on developing novel and efficient synthetic methods to create a diverse range of functionalized THDBT derivatives. acs.org

Current synthetic strategies often involve the cyclization of appropriately substituted precursors or the functionalization of pre-existing THDBT. researchgate.net However, there is a need for more versatile and regioselective methods. Emerging areas of research include:

C-H activation/functionalization: Directing the activation and subsequent functionalization of specific C-H bonds on the THDBT ring system would provide a highly efficient and atom-economical way to introduce new substituents. acs.org This approach avoids the need for pre-functionalized starting materials.

Catalytic cross-coupling reactions: The use of transition metal catalysts, such as palladium, to perform cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on halogenated THDBT derivatives is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. researchgate.net Future work will likely focus on expanding the scope of these reactions and developing more active and robust catalysts.

Novel cyclization strategies: The development of new intramolecular cyclization reactions to construct the THDBT core from readily available starting materials is an ongoing area of interest. researchgate.net This could include exploring new catalytic systems or reaction conditions to improve yields and stereoselectivity. acs.orgresearchgate.net

Asymmetric synthesis: For applications where chirality is important, the development of enantioselective methods for the synthesis of functionalized THDBTs will be a key research direction. acs.org

These methodological advances will provide chemists with a more extensive toolbox for the synthesis of THDBT derivatives, enabling the exploration of their properties and potential applications in various fields of science. nih.govresearchgate.net

Q & A

Q. What are the standard protocols for synthesizing tetrahydrodibenzothiophene derivatives, and how can reaction yields be optimized?

Methodological Answer:

- Step 1 : Use Friedel-Crafts alkylation or cyclization of thiophene precursors with catalysts like AlCl₃ or FeCl₃ under inert conditions .

- Step 2 : Monitor reaction progress via TLC or GC-MS, adjusting solvent polarity (e.g., THF vs. DCM) to improve yield .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via melting point analysis and ¹H NMR .

Q. How do researchers characterize the structural integrity of this compound derivatives experimentally?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry and confirm stereochemistry; compare bond lengths/angles with DFT models .

- Spectroscopic techniques : Use ¹³C NMR to identify aromatic vs. aliphatic carbons and FT-IR to detect sulfur-related vibrational modes (e.g., C-S stretching at ~650 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound, and how are they measured?

Methodological Answer:

- Solubility : Perform shake-flask experiments in solvents like ethanol, DMSO, and water; quantify via UV-Vis spectroscopy at λmax .

- Thermal stability : Use DSC/TGA to determine decomposition temperatures and phase transitions .

- Hydrophobicity : Calculate logP values experimentally (HPLC) or computationally (ChemDraw) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting NMR assignments or reactivity patterns)?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level and simulate NMR chemical shifts using GIAO; compare with experimental data to validate assignments .

- MD simulations : Model solvent effects on reaction pathways to explain unexpected regioselectivity .

- Statistical analysis : Apply multivariate regression to identify outliers in spectral datasets .

Q. What strategies are effective in designing this compound-based ligands for catalytic or medicinal applications?

Methodological Answer:

- Ligand design : Modify substituents (e.g., electron-withdrawing groups) to enhance metal-binding affinity; use molecular docking to predict interactions with biological targets .

- Catalytic testing : Screen derivatives in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying Pd catalyst loadings; analyze turnover numbers via ICP-OES .

- Toxicity profiling : Conduct in vitro assays (e.g., MTT) to assess cytotoxicity and selectivity indices .

Q. How do researchers address discrepancies in thermochemical data (e.g., ΔHf values) reported for this compound?

Methodological Answer:

- Data reconciliation : Cross-reference NIST WebBook entries with experimental combustion calorimetry results .

- Error analysis : Quantify uncertainties in gas-phase measurements (e.g., ion clustering artifacts in mass spectrometry) .

- Benchmarking : Compare computed enthalpies (Gaussian, CCSD(T)) with experimental values to identify systematic biases .

Key Research Gaps Identified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.